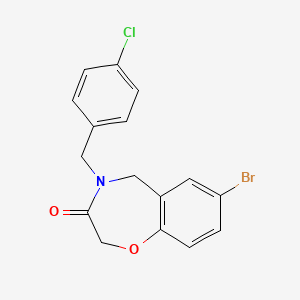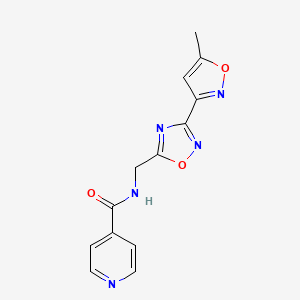![molecular formula C9H5ClF3NO B2573490 3-[3-Chloro-5-(trifluorométhyl)-2-pyridinyl]-2-propyn-1-ol CAS No. 865657-82-5](/img/structure/B2573490.png)
3-[3-Chloro-5-(trifluorométhyl)-2-pyridinyl]-2-propyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol is a chemical compound with a complex structure. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a trifluoromethyl group (-CF3), which is known for its high electronegativity and the ability to increase the stability of compounds .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, trifluoromethylpyridine derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relying on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring and a trifluoromethyl group. The presence of these groups can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For example, as a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its molecular structure. For instance, the presence of a trifluoromethyl group can increase the compound’s stability and electronegativity . The compound has a liquid form, a refractive index of 1.433, a boiling point of 50-55 °C, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .Applications De Recherche Scientifique
Applications agrochimiques
Les trifluorométhylpyridines (TFMP), telles que le « 3-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-2-propyn-1-ol », sont des motifs structuraux clés dans les ingrédients agrochimiques actifs . Les dérivés de TFMP sont principalement utilisés pour protéger les cultures des ravageurs . Le fluazifop-butyl a été le premier dérivé de TFMP introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés de TFMP sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant le motif TFMP ont reçu une autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques . Les activités biologiques des dérivés de TFMP sont considérées comme dues à la combinaison des propriétés physicochimiques uniques de l'atome de fluor et des caractéristiques uniques du motif pyridine .
Applications vétérinaires
Dans l'industrie vétérinaire, deux produits contenant le motif TFMP ont reçu une autorisation de mise sur le marché . Ces produits exploitent probablement les propriétés uniques des dérivés de TFMP pour un traitement efficace de divers problèmes de santé animale .
Synthèse de composés organiques fluorés
Les TFMP jouent un rôle crucial dans le développement de composés organiques fluorés, qui ont de nombreuses applications dans les domaines agrochimique, pharmaceutique et des matériaux fonctionnels . Le développement de produits chimiques organiques fluorés devient un sujet de recherche de plus en plus important .
Médicaments approuvés par la FDA
Les médicaments contenant le groupe trifluorométhyl (TFM, -CF3), y compris ceux contenant du « this compound », ont été approuvés par la Food and Drug Administration (FDA) américaine au cours des 20 dernières années . Ces médicaments ont été utilisés pour diverses maladies et affections .
Réaction en phase vapeur
Une approche utilisant une chloration en phase vapeur par étapes suivie d'une fluoration a été rapportée pour la synthèse de TFMP . Cette méthode pourrait potentiellement être utilisée pour la production à grande échelle du « this compound » et de ses dérivés .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is classified as a flammable liquid, and personal protective equipment such as a dust mask type N95, eyeshields, and gloves are recommended when handling this compound .
Orientations Futures
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol, is becoming an increasingly
Propriétés
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-4-6(9(11,12)13)5-14-8(7)2-1-3-15/h4-5,15H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZNCZWASLQMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2573410.png)
![(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B2573411.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B2573412.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)


![6-Methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B2573423.png)

![N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide](/img/structure/B2573426.png)
![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573427.png)
![2-(4-fluorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2573429.png)
![N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2573430.png)